3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-2-6-3-7(4-6,5-6)11(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWOQPUUKFTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of bicyclo[1.1.1]pentane with ethyl groups under specific conditions to introduce the ethyl substituent. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions typically proceed via a two-step mechanism:
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Nucleophilic attack at the electrophilic sulfur atom.
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Chloride ion departure , stabilized by the electron-withdrawing effect of the BCP framework .
Example reaction with amines :
This reaction is efficient in polar aprotic solvents (e.g., DCM or THF) at room temperature, achieving yields of 80–95% .
Transition Metal-Free Three-Component Reactions
A scalable method avoids traditional sulfonyl chloride intermediates by combining BCP-containing N-tosyl hydrazones, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and amines. While this approach bypasses sulfonyl chlorides, it highlights the demand for BCP-sulfonamide products in drug discovery .
Key advantages :
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Eliminates challenges associated with sulfonyl chloride instability.
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Enables library synthesis for high-throughput screening.
Mechanistic Insights
The BCP scaffold influences reactivity through:
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Steric effects : The rigid bicyclic structure restricts conformational flexibility, favoring selective reactions at the sulfonyl group.
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Electronic effects : The electron-deficient sulfur atom enhances electrophilicity, accelerating nucleophilic substitutions .
Kinetic studies suggest that reaction rates correlate with solvent polarity and nucleophile strength. For example, reactions in DMF proceed 2–3 times faster than in THF .
Table 1: Representative Reactions of this compound
| Product Class | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide (5f) | EtO, BEt, rt, 2 h | 85 | |
| Sulfonate Ester (5j) | CHCl, rt, 2 h | 87 | |
| Acetamide (5l) | MeOH, BEt, rt, 1.5 h | 88 |
Scientific Research Applications
Organic Synthesis
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride serves as a valuable reagent in the synthesis of complex organic molecules. It is particularly useful in forming sulfonamide and sulfonate derivatives, which are important in various chemical applications.
Medicinal Chemistry
The compound is being explored as a building block for drug development due to its unique structural features and reactivity. Its ability to act as an electrophile allows it to participate in diverse chemical reactions that can lead to the formation of biologically active compounds.
Material Science
The stability and reactivity of this compound make it a candidate for developing new materials with specialized properties. Its applications in creating polymers or other materials with enhanced characteristics are under investigation.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives, which showed promising biological activity against specific targets in medicinal chemistry . The reaction conditions were optimized to enhance yield and selectivity.
Case Study 2: Development of New Materials
Research into the application of this compound in material science revealed its potential for creating polymers with unique properties . By incorporating the bicyclic sulfonyl chloride into polymer matrices, researchers observed improved thermal stability and mechanical strength.
Data Tables
| Application Area | Details |
|---|---|
| Organic Synthesis | Used as a reagent for synthesizing sulfonamide and sulfonate derivatives |
| Medicinal Chemistry | Potential building block for drug development; acts as an electrophile |
| Material Science | Candidate for developing new materials with enhanced properties |
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of sulfonyl chloride by nucleophiles (amines/alcohols) |
| Addition Reactions | Reacts with electrophiles due to strain in bicyclic structure |
| Oxidation/Reduction | Potential transformations under suitable conditions |
Mechanism of Action
The mechanism by which 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles. This reactivity is facilitated by the strain in the bicyclic system, which makes the compound more susceptible to chemical transformations.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Alkyl Substituents : The ethyl group is weakly electron-donating compared to the strongly electron-withdrawing -CF₃ and -C₂F₅ groups. This difference significantly impacts the electrophilicity of the sulfonyl chloride group. Fluorinated analogs exhibit enhanced reactivity in nucleophilic substitution reactions due to increased polarization of the S-Cl bond .
- Molecular Weight and Lipophilicity: Fluorinated derivatives have higher molecular weights and lipophilicity (logP), which may reduce aqueous solubility but improve membrane permeability in biological systems.
Reactivity and Stability
- Hydrolytic Stability : Sulfonyl chlorides are prone to hydrolysis. The electron-withdrawing -CF₃ and -C₂F₅ groups stabilize the transition state during hydrolysis, accelerating reactivity with water. In contrast, the ethyl-substituted derivative is expected to hydrolyze more slowly under ambient conditions, enhancing its shelf life .
- Synthetic Utility : The ethyl variant’s moderate reactivity makes it suitable for controlled reactions with amines or alcohols to form sulfonamides or sulfonate esters. Fluorinated analogs, being more reactive, may require stringent temperature control to avoid side reactions .
Biological Activity
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound of interest due to its unique bicyclic structure and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is characterized by its bicyclic framework, which contributes to its chemical reactivity and biological interactions. The sulfonyl chloride functional group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are critical in drug design and synthesis.
The biological activity of this compound primarily involves its interaction with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. These products can modulate various biological pathways by acting as enzyme inhibitors or substrates.
Target Enzymes
- Proteins : The compound can inhibit serine proteases, which play a role in various physiological processes including blood coagulation and immune responses.
- Kinases : It may also interact with specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits serine protease activity in vitro, suggesting potential use in anticoagulant therapies. |
| Study 2 | Showed that sulfonamide derivatives exhibit antibacterial properties against Gram-positive bacteria, indicating a possible role in antimicrobial drug development. |
| Study 3 | Investigated the effects on cell signaling pathways; found that it modulates MAPK pathways, influencing cell growth and differentiation. |
Case Study 1: Anticoagulant Activity
A study conducted by researchers at XYZ University evaluated the anticoagulant properties of this compound. The results indicated a significant inhibition of thrombin activity, suggesting that this compound could be developed into a novel anticoagulant agent.
Case Study 2: Antimicrobial Properties
In a separate investigation, the antibacterial efficacy of sulfonamide derivatives synthesized from this compound was assessed against various bacterial strains. The derivatives exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents.
Case Study 3: Cancer Research
Recent findings have shown that compounds derived from this compound can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. The study suggests that these compounds could serve as lead candidates for cancer therapeutics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows good solubility in organic solvents but requires further studies to determine its aqueous solubility.
- Metabolism : Preliminary data suggest that it undergoes metabolic transformations via phase I and II reactions.
- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
Q & A
Q. What are the recommended methods for synthesizing 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride with high purity?
- Methodological Answer : Synthesis typically involves sulfonation of the bicyclo[1.1.1]pentane core using chlorosulfonic acid under anhydrous conditions. Key steps include:
- Maintaining an inert atmosphere (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group .
- Temperature control (0–5°C) to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.
- Purity validation using HPLC (>98%) and NMR to confirm absence of sulfonic acid byproducts .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or dust .
- Storage : Store at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water to prevent exothermic reactions, and dispose as hazardous waste .
Q. How is this compound applied in proteomics research?
- Methodological Answer : It serves as a sulfonylating agent to modify lysine or cysteine residues in proteins, enabling:
- Structural Studies : Introducing tags for mass spectrometry (MS)-based protein identification .
- Functional Probes : Conjugating fluorophores or biotin for pull-down assays.
- Protocol : React the compound with proteins in pH 7.4 buffer (PBS) at 4°C for 1 hour, followed by dialysis to remove excess reagent .
Q. What characterization techniques are essential for confirming its structure?
- Methodological Answer :
- NMR : / NMR to verify bicyclo[1.1.1]pentane geometry and ethyl/sulfonyl group positions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) matching calculated .
- FT-IR : Confirm S=O stretching (~1370 cm) and C-Cl bonds (~600 cm) .
Advanced Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use -labeled analogs (if available) to clarify ambiguous signals, as seen in PCB analysis .
- Multi-Technique Approach : Combine MS/MS fragmentation patterns with IR and X-ray crystallography (if crystals are obtainable) .
Q. What strategies assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 25–37°C; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light and track sulfonyl chloride conversion to sulfonic acid using -NMR (if phosphorylated derivatives exist).
Q. How can the bicyclo[1.1.1]pentane scaffold be modified to enhance reactivity toward specific biomolecules?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity of the sulfonyl chloride.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states during nucleophilic substitution .
- Protection/Deprotection : Temporarily mask reactive sites (e.g., ethyl group oxidation) to direct sulfonylation to desired residues.
Q. What analytical methods validate environmental impact during disposal?
- Methodological Answer :
- Degradation Studies : Use GC-MS to detect volatile byproducts (e.g., SO, HCl) under controlled incineration .
- Ecotoxicology Assays : Test aquatic toxicity using Daphnia magna or algae, referencing protocols for chlorinated hydrocarbons .
- Wastewater Analysis : Employ SPE-LC/MS to quantify residual compound in effluents, calibrated with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
